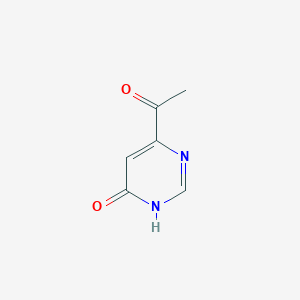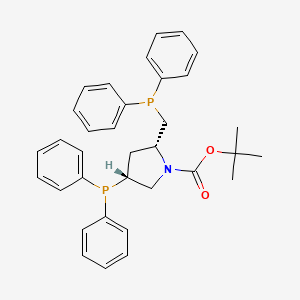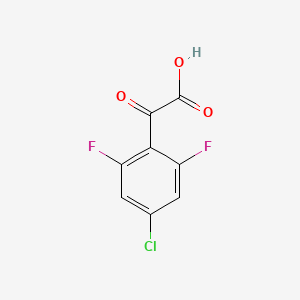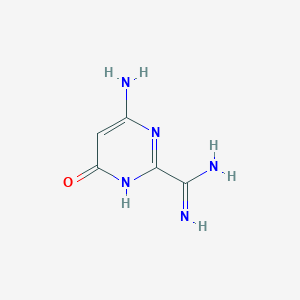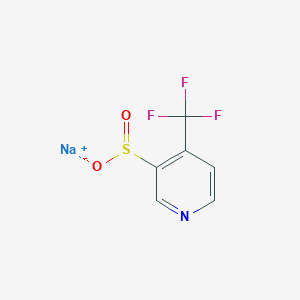
Sodium 4-(trifluoromethyl)pyridine-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-(trifluoromethyl)pyridine-3-sulfinate is a chemical compound with the molecular formula C6H3F3NNaO2S. It is known for its utility in various chemical reactions, particularly in the field of organic synthesis. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(trifluoromethyl)pyridine-3-sulfinate typically involves the reaction of 4-(trifluoromethyl)pyridine with sodium sulfinate under controlled conditions. One common method involves the use of sodium methoxide as a base, followed by treatment with palladium on carbon (Pd/C) and ammonium formate at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of the process is crucial for its application in various industries .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-(trifluoromethyl)pyridine-3-sulfinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl fluorides.
Reduction: It can be reduced to yield corresponding sulfides.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed:
Oxidation: Sulfonyl fluorides.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 4-(trifluoromethyl)pyridine-3-sulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Sodium 4-(trifluoromethyl)pyridine-3-sulfinate involves its ability to act as a nucleophile in various chemical reactions. The trifluoromethyl group enhances the electron-withdrawing capacity of the pyridine ring, making it more reactive towards electrophiles. This property is exploited in palladium-catalyzed cross-coupling reactions, where the compound forms stable intermediates that facilitate the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
- Sodium 4-(trifluoromethyl)pyridine-2-sulfinate
- Sodium pyridine-2-sulfinate
- Sodium p-toluenesulfinate
Comparison: Sodium 4-(trifluoromethyl)pyridine-3-sulfinate is unique due to the position of the trifluoromethyl group on the pyridine ring. This positioning significantly influences its reactivity and the types of reactions it can undergo. Compared to Sodium 4-(trifluoromethyl)pyridine-2-sulfinate, the 3-sulfinate variant exhibits different reactivity patterns, making it suitable for specific synthetic applications .
Eigenschaften
Molekularformel |
C6H3F3NNaO2S |
|---|---|
Molekulargewicht |
233.15 g/mol |
IUPAC-Name |
sodium;4-(trifluoromethyl)pyridine-3-sulfinate |
InChI |
InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)4-1-2-10-3-5(4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
ODBPCRAXCPHMNI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CN=CC(=C1C(F)(F)F)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


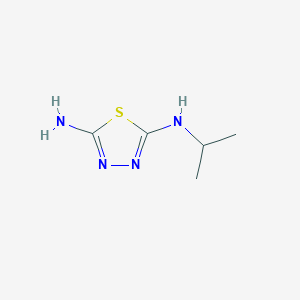

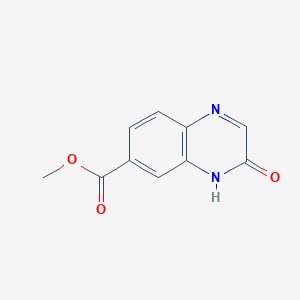


![6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13113622.png)
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13113633.png)
![3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13113639.png)
